The Structural Elucidation of a Privileged Scaffold: A Technical Guide to Methyl 3-Amino-4-phenylthiophene-2-carboxylate
The Structural Elucidation of a Privileged Scaffold: A Technical Guide to Methyl 3-Amino-4-phenylthiophene-2-carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth structural analysis of methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, the following guide is structured to deliver not just data, but a cohesive understanding of the molecule's synthesis, architecture, and functional implications, grounded in established analytical techniques.
Introduction: The Thiophene Core in Modern Chemistry
Substituted thiophenes represent a cornerstone of heterocyclic chemistry, with the 2-aminothiophene motif, in particular, serving as a versatile scaffold in the development of novel therapeutic agents and functional materials. Methyl 3-amino-4-phenylthiophene-2-carboxylate is a key intermediate, valued for its potential in creating a diverse array of biologically active compounds, including antihypertensives, antitumors, and antivirals. Its structural rigidity and the specific arrangement of its functional groups—an amine, an ester, and a phenyl ring—offer a unique platform for molecular design and synthesis. This guide will dissect the structural characteristics of this molecule, providing a foundational understanding for its application in advanced research.
Synthesis Strategy: The Gewald Reaction
The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] For the synthesis of methyl 3-amino-4-phenylthiophene-2-carboxylate, a variation of the Gewald reaction is the most probable and efficient route.
Caption: Generalized Gewald reaction pathway for the synthesis of the target molecule.
Experimental Protocol: A Probable Synthetic Route
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Knoevenagel Condensation: To a solution of phenylacetaldehyde and methyl cyanoacetate in a suitable solvent (e.g., ethanol or DMF), a basic catalyst such as morpholine or triethylamine is added. The mixture is stirred, often with gentle heating, to promote the formation of the α,β-unsaturated nitrile intermediate.
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Thiophene Ring Formation: Elemental sulfur is then introduced to the reaction mixture. The temperature is typically raised to facilitate the addition of sulfur and subsequent cyclization.
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Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield methyl 3-amino-4-phenylthiophene-2-carboxylate.
This one-pot synthesis is highly efficient due to the concurrent formation of multiple bonds, making it a preferred method in both academic and industrial settings.[4]
Structural Analysis: A Multi-faceted Approach
The structural elucidation of methyl 3-amino-4-phenylthiophene-2-carboxylate relies on a combination of spectroscopic and analytical techniques. While a published crystal structure for this specific molecule is not available, extensive data from the closely related analog, methyl 3-aminothiophene-2-carboxylate (without the 4-phenyl group), provides a robust foundation for understanding its molecular geometry and intermolecular interactions.[5]
Crystallographic Insights from an Analog
Single-crystal X-ray diffraction of methyl 3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with the P21/c space group.[5] This analysis provides key structural parameters that can be reasonably extrapolated to the 4-phenyl derivative.
| Parameter | Observed Range in Analog[5] | Expected Influence of 4-Phenyl Group |
| C–S Bond Lengths | 1.711–1.740 Å | Minimal direct effect on C-S bond lengths. |
| C–N Bond Length | 1.347–1.354 Å | Minor changes due to electronic effects. |
| C=O Bond Length | 1.219–1.226 Å | Minimal direct effect. |
| Intramolecular H-Bond | N–H···O=C | Expected to be present, influencing planarity. |
The presence of the 4-phenyl group is anticipated to introduce steric hindrance, potentially leading to a non-coplanar arrangement between the thiophene and phenyl rings. This dihedral angle would be a key determinant of the molecule's overall conformation and crystal packing. The crystal packing of the analog is stabilized by strong N–H···O and N–H···N hydrogen bonds, and it is highly probable that similar interactions govern the solid-state structure of the 4-phenyl derivative.[5]
Caption: Probable intermolecular interactions in the crystal lattice.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule. Based on data from analogous compounds, the following spectral features are predicted for methyl 3-amino-4-phenylthiophene-2-carboxylate.[6][7]
¹H NMR:
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Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.6 ppm).
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Thiophene Proton (H5): A singlet in the downfield region of the thiophene protons (δ ~7.0-7.5 ppm).
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Amino Protons (NH₂): A broad singlet (δ ~5.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.
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Methyl Protons (OCH₃): A sharp singlet (δ ~3.8 ppm).
¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the downfield region (δ ~165-170 ppm).
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Aromatic Carbons: Multiple signals in the aromatic region (δ ~110-150 ppm), including the carbons of the phenyl and thiophene rings.
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Methyl Carbon (OCH₃): A signal in the upfield region (δ ~50-55 ppm).
IR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands are:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3200-3500 (typically two bands) |
| Carbonyl (C=O) | Stretching | 1660-1690 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1000-1300 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methyl 3-amino-4-phenylthiophene-2-carboxylate (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233.[8]
Predicted Fragmentation Pattern:
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Loss of a methoxy radical (•OCH₃): [M - 31]⁺, leading to a fragment at m/z 202.
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Loss of the methyl ester group (•COOCH₃): [M - 59]⁺, resulting in a fragment at m/z 174.
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Fragmentation of the thiophene and phenyl rings would lead to a complex pattern of lower mass ions.
Applications in Drug Discovery and Development
The structural features of methyl 3-amino-4-phenylthiophene-2-carboxylate make it a "privileged scaffold" in medicinal chemistry. The amino group at the 3-position can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[9] The 4-phenyl group can also be modified to modulate properties such as lipophilicity and target binding. This versatility has led to the use of this and similar aminothiophenes as starting materials for compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[10]
Conclusion
Methyl 3-amino-4-phenylthiophene-2-carboxylate is a molecule of significant synthetic and medicinal value. Its structural analysis, informed by the robust data available for its analogs, reveals a planar thiophene core with key functional groups poised for further chemical modification. A comprehensive understanding of its synthesis via the Gewald reaction, coupled with a detailed interpretation of its spectroscopic and potential crystallographic features, provides a critical foundation for researchers aiming to leverage this scaffold in the design and development of novel chemical entities.
References
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Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. Molecules, 16(12), 10447-10455. [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
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